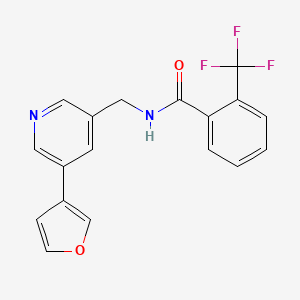

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a furan ring, a pyridine ring, and a benzamide group with a trifluoromethyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 5-(furan-3-yl)pyridin-3-ylmethanamine and 2-(trifluoromethyl)benzoyl chloride. These intermediates are then coupled under specific reaction conditions to form the final product.

-

Preparation of 5-(furan-3-yl)pyridin-3-ylmethanamine

- Reacting furan-3-carbaldehyde with 3-aminopyridine in the presence of a reducing agent like sodium borohydride.

- Purification of the resulting amine through recrystallization or column chromatography.

-

Preparation of 2-(trifluoromethyl)benzoyl chloride

- Reacting 2-(trifluoromethyl)benzoic acid with thionyl chloride under reflux conditions.

- Distillation to obtain the pure acyl chloride.

-

Coupling Reaction

- Combining 5-(furan-3-yl)pyridin-3-ylmethanamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

- Stirring the reaction mixture at room temperature or slightly elevated temperatures.

- Purification of the final product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The trifluoromethyl group on the benzamide acts as a strong electron-withdrawing group, activating the carbonyl for nucleophilic attack. Common substitutions involve:

-

Amide hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to form carboxylic acid and amine derivatives. For example, treatment with concentrated HCl at reflux yields 2-(trifluoromethyl)benzoic acid and (5-(furan-3-yl)pyridin-3-yl)methanamine.

-

Thiol substitution : Reaction with thiols (e.g., ethanethiol) in the presence of DCC (dicyclohexylcarbodiimide) replaces the amide oxygen with sulfur, producing thioamide derivatives.

Reduction Reactions

The amide group undergoes selective reduction:

-

LiAlH4-mediated reduction : Reduces the amide to a secondary amine, yielding N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzylamine. This reaction proceeds via a two-step mechanism involving initial coordination of LiAlH4 to the carbonyl oxygen.

Oxidation Reactions

The furan ring is susceptible to oxidative cleavage:

-

KMnO4/H2O oxidation : Converts the furan ring into a diketone intermediate, which further reacts to form maleic acid derivatives under acidic conditions.

-

Ozone-mediated ozonolysis : Cleaves the furan ring to generate aldehyde fragments, useful in further functionalization.

Cyclization and Heterocycle Formation

The pyridine and furan moieties participate in cycloaddition reactions:

-

CBr4-mediated [4+1] dehydrocyclization : While not directly reported for this compound, analogous pyridin-2-ylmethanamines react with aldehydes in the presence of CBr4/MeCN to form imidazo[1,5-a]heterocycles . This suggests potential for synthesizing fused heterocycles if reactive aldehyde partners are introduced .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at specific positions:

-

Nitration : Directed by the electron-withdrawing trifluoromethyl group, nitration occurs at the para position of the benzamide ring under HNO3/H2SO4 conditions.

-

Halogenation : Bromination (Br2/FeBr3) targets the pyridine ring’s meta position relative to the methylene bridge.

Mechanistic Considerations

-

Trifluoromethyl group effects : The −CF3 group enhances electrophilic substitution reactivity on the benzamide ring via its electron-withdrawing inductive effect .

-

Steric influences : Substituents on the pyridine ring (e.g., methyl or −CF3) modulate reaction rates in cyclization pathways, as seen in related systems .

Purification and Stability

-

Reactions often require chromatographic purification (e.g., silica gel, eluent: ethyl acetate/hexane).

-

The compound is stable under inert atmospheres but degrades in prolonged exposure to moisture due to hydrolysis susceptibility.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of pyridine and benzamide structures often exhibit significant antimicrobial activity. For instance, compounds similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial properties due to structural similarities.

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structural features can interact with specific molecular targets involved in cancer progression. The trifluoromethyl group enhances the compound's stability and bioavailability, potentially making it more effective in biological systems .

Biological Mechanisms of Action

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The furan and pyridine rings can inhibit the activity of these targets, while the trifluoromethyl group increases lipophilicity and metabolic stability .

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyridine derivatives, including this compound. The research demonstrated that these compounds exhibited potent antibacterial activity against resistant strains of bacteria, making them promising candidates for further development .

Investigation into Anticancer Activity

Another study focused on the anticancer properties of similar compounds found that they inhibited cell proliferation in various cancer cell lines. The results indicated that the presence of the trifluoromethyl group significantly contributed to the observed biological activity .

Industrial Applications

In addition to medicinal uses, this compound is explored for its potential in developing advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance performance in various applications .

Mecanismo De Acción

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking and hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity and metabolic stability.

Comparación Con Compuestos Similares

Similar Compounds

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-chlorobenzamide: Contains a chloro group instead of a trifluoromethyl group.

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-nitrobenzamide: Features a nitro group instead of a trifluoromethyl group.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, a compound with the CAS number 2877691-34-2, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is C16H12F3N3O with a molecular weight of 319.28 g/mol. Its structure includes a furan ring and a pyridine moiety, which are known for their roles in various pharmacological activities.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that these compounds can promote apoptosis in cancer cells, leading to reduced tumor growth.

- Antimicrobial Activity : The presence of heteroaromatic structures contributes to antibacterial properties against various pathogens.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of related compounds. For instance, one study demonstrated that derivatives with similar structural features showed significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 |

| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |

These findings suggest that this compound may exhibit comparable efficacy in inhibiting cancer cell growth.

Antimicrobial Activity

The compound's antibacterial properties have also been explored. Similar benzamide derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli :

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound C | S. aureus | 3.125 |

| Compound D | E. coli | 12.5 |

The promising minimum inhibitory concentration (MIC) values indicate that this compound could be an effective antimicrobial agent.

Case Studies

-

Study on Anticancer Efficacy :

In a recent study, a series of benzamide derivatives were tested for their anticancer properties using in vivo models. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency against tumor growth compared to their non-fluorinated counterparts . -

Antimicrobial Evaluation :

Another investigation focused on the antibacterial activity of furan-containing benzamides against resistant strains of bacteria. The study concluded that these compounds could be developed into novel antibiotics due to their low MIC values against common pathogens .

Propiedades

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c19-18(20,21)16-4-2-1-3-15(16)17(24)23-9-12-7-14(10-22-8-12)13-5-6-25-11-13/h1-8,10-11H,9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHNAJSDMDTFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.